![molecular formula C11H11ClO4 B2990619 (9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid CAS No. 874623-17-3](/img/structure/B2990619.png)
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid, also known as C-DHBDA, is a compound that has a wide range of applications in scientific research. It is a synthetic compound with a unique structure and properties that make it useful for a variety of applications. C-DHBDA has been studied extensively in the laboratory, and its applications have been explored in numerous scientific research projects.
Scientific Research Applications
- Application : DCDBTSD serves as a highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. These compounds have significant biological activities, including antibacterial, anti-inflammatory, and antiviral properties. The catalyst enables the condensation reaction of dimedone with various arylaldehydes under neutral conditions, avoiding harmful organic solvents .
- Application : Boronic acids are versatile intermediates in organic synthesis. This compound can participate in Suzuki-Miyaura cross-coupling reactions, leading to the formation of complex molecules. Researchers explore its potential in drug discovery and material science .
- Application : These compounds exhibit substantial and broad-spectrum antifungal activity against various phytopathogenic fungi. Their design and synthesis contribute to agricultural pest management and crop protection .
Catalyst for Xanthenes Synthesis
Boronic Acid Derivative
Antifungal Strobilurins
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing similar structures, such as the indole nucleus, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some indole derivatives can inhibit certain enzymes, block receptor sites, or even intercalate into DNA . The specific mode of action would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
For example, indole derivatives have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Each of these activities likely involves different biochemical pathways.
Result of Action
The specific molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information. Based on the known activities of similar compounds, it could potentially have a variety of effects, such as inhibiting the growth of cancer cells, reducing inflammation, or combating microbial infections .
properties
IUPAC Name |
2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c12-8-4-7(6-10(13)14)5-9-11(8)16-3-1-2-15-9/h4-5H,1-3,6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJINJZBZXGTZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)CC(=O)O)Cl)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(9-Chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.